Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO4. It is known for its unique spirocyclic structure, which includes a dioxaspiro ring system. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5,5-dimethyl-1,3-dioxane with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid .
Scientific Research Applications
Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the spirocyclic structure play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern and the presence of two methyl groups on the spirocyclic ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H15ClO4 |
---|---|
Molecular Weight |
234.67 g/mol |
IUPAC Name |
methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-8(2)6-9(4-5-14-8)10(11,15-9)7(12)13-3/h4-6H2,1-3H3 |
InChI Key |
CTPAEIPCBJEEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCO1)C(O2)(C(=O)OC)Cl)C |
Origin of Product |
United States |
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